REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].C1C[O:13][CH2:12]C1.C(C1NC=CN=1)(C1NC=CN=1)=O.Cl>O>[Cl:1][C:2]1[C:3]2[NH:9][C:12](=[O:13])[NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)N)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 18 h
|
Duration
|
18 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |